

An In-depth Technical Guide to (Bromodifluoromethyl)trimethylsilane: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: (Bromodifluoromethyl)trimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

(Bromodifluoromethyl)trimethylsilane, often abbreviated as TMSCF₂Br, is a versatile and highly valuable reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its significance lies in its ability to serve as a convenient and efficient source of the difluoromethylene (-CF₂-) moiety, a critical functional group for modulating the physicochemical and biological properties of organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **(Bromodifluoromethyl)trimethylsilane**, detailed experimental protocols for its synthesis and key applications, and insights into its reactivity and handling.

Core Physical and Chemical Properties

(Bromodifluoromethyl)trimethylsilane is a colorless to light yellow liquid at room temperature.^[1] It is characterized by its unique combination of a bulky trimethylsilyl group and a reactive bromodifluoromethyl moiety. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **(Bromodifluoromethyl)trimethylsilane**

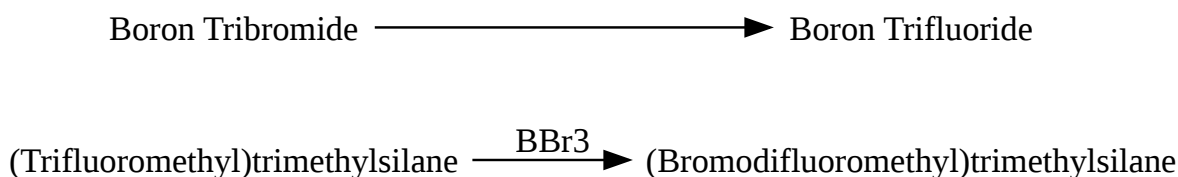
Property	Value	Reference(s)
Chemical Formula	C4H9BrF2Si	[2]
Molecular Weight	203.10 g/mol	[2]
CAS Number	115262-01-6	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	98-100 °C	[3][4][5]
Density	1.306 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.407	[7]
Flash Point	46.4 °C (115.5 °F)	[7]
Solubility	Insoluble in water; soluble in common organic solvents.	[3][4][5]
Storage Temperature	-20°C	[7]
InChI	1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3	[2]
InChIKey	WDZVWBWAUSUTTO-UHFFFAOYSA-N	[2]
SMILES	C--INVALID-LINK--(C)C(F)(F)Br	[2]

Synthesis of (Bromodifluoromethyl)trimethylsilane

Several methods have been reported for the synthesis of **(Bromodifluoromethyl)trimethylsilane**. [3][4][5] One of the most common and efficient methods involves a halogen exchange reaction from the readily available (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. [8]

Experimental Protocol: Synthesis via Halogen Exchange

Reaction Scheme:



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Figure 1: Halogen exchange synthesis of TMSCF₂Br.

Materials:

- (Trifluoromethyl)trimethylsilane (TMSCF₃)
- Boron tribromide (BBr₃)
- Anhydrous solvent (e.g., hexanes or dichloromethane)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add (trifluoromethyl)trimethylsilane dissolved in an anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of boron tribromide in the same anhydrous solvent to the stirred solution via the dropping funnel over a period of 30-60 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy, observing the disappearance of the TMSCF₃ signal and the appearance of the TMSCF₂Br signal.

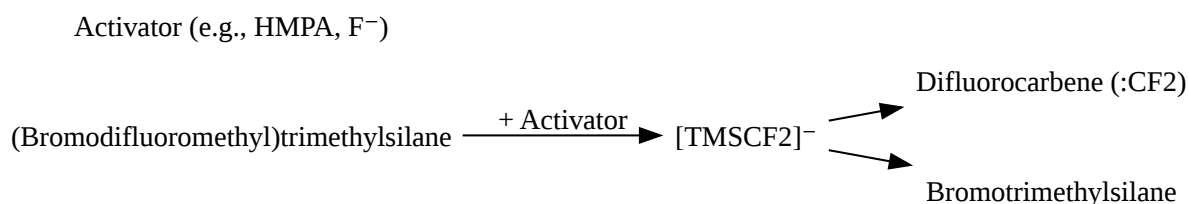
- Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
- The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by fractional distillation under reduced pressure to afford pure **(Bromodifluoromethyl)trimethylsilane**.

Chemical Reactivity and Applications

The primary utility of **(Bromodifluoromethyl)trimethylsilane** stems from its ability to generate difluorocarbene (:CF₂) under mild conditions.[9] This highly reactive intermediate can then participate in a variety of chemical transformations, making TMSCF₂Br a cornerstone reagent for the introduction of the difluoromethylene group into organic molecules.

Generation of Difluorocarbene

The generation of difluorocarbene from TMSCF₂Br can be initiated by various activators, including Lewis bases such as hexamethylphosphoramide (HMPA) or fluoride ions.[4][9] The trimethylsilyl group acts as a good leaving group, facilitating the elimination of bromide and the formation of the carbene.



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Figure 2: Generation of difluorocarbene from TMSCF₂Br.

Key Applications in Organic Synthesis

Difluorocarbene generated from TMSCF₂Br readily undergoes [2+1] cycloaddition reactions with a wide range of alkenes and alkynes to afford the corresponding gem-difluorocyclopropanes and gem-difluorocyclopropenes. These fluorinated three-membered rings are valuable building blocks in medicinal chemistry and materials science.

Difluoromethylation of Heteroatoms (O, S, N)

(Bromodifluoromethyl)trimethylsilane is an excellent reagent for the difluoromethylation of various heteroatom nucleophiles, including phenols, thiophenols, and amines, to furnish the corresponding difluoromethyl ethers, thioethers, and amines.^[10] These motifs are of particular interest in drug design as the -OCF₂H, -SCF₂H, and -NCF₂H groups can serve as bioisosteres for other functional groups and can significantly improve metabolic stability and other pharmacokinetic properties.^{[11][12]}

Experimental Protocols for Key Reactions

This protocol demonstrates the generation of difluorocarbene and its trapping by an alkene.

Reaction Scheme:

Figure 3: Reaction of TMSCF₂Br with 1,1-diphenylethylene.

Materials:

- **(Bromodifluoromethyl)trimethylsilane** (122 mg, 0.60 mmol)
- 1,1-Diphenylethylene (108 mg, 0.60 mmol)
- Hexamethylphosphoramide (HMPA) (90 mg, 0.50 mmol)
- 1,2-Dimethoxyethane (2 mL)
- Hexane

Procedure:^[4]

- In a Schlenk tube, add a solution of **(bromodifluoromethyl)trimethylsilane** and 1,1-diphenylethylene in 1,2-dimethoxyethane at room temperature.[\[4\]](#)
- Add HMPA to the solution and homogenize the mixture by gentle shaking.[\[4\]](#)
- Allow the mixture to stand overnight in a refrigerator at 5 °C.[\[4\]](#)
- For work-up, add hexane (5 mL) to the reaction mixture.[\[4\]](#)
- Remove the liquid phase using a syringe under an argon counter-flow.[\[4\]](#)
- Wash the precipitated crystals with hexane (5 mL) and dry under vacuum.[\[4\]](#)

This protocol illustrates the synthesis of gem-difluorocyclopropenes.

Materials:

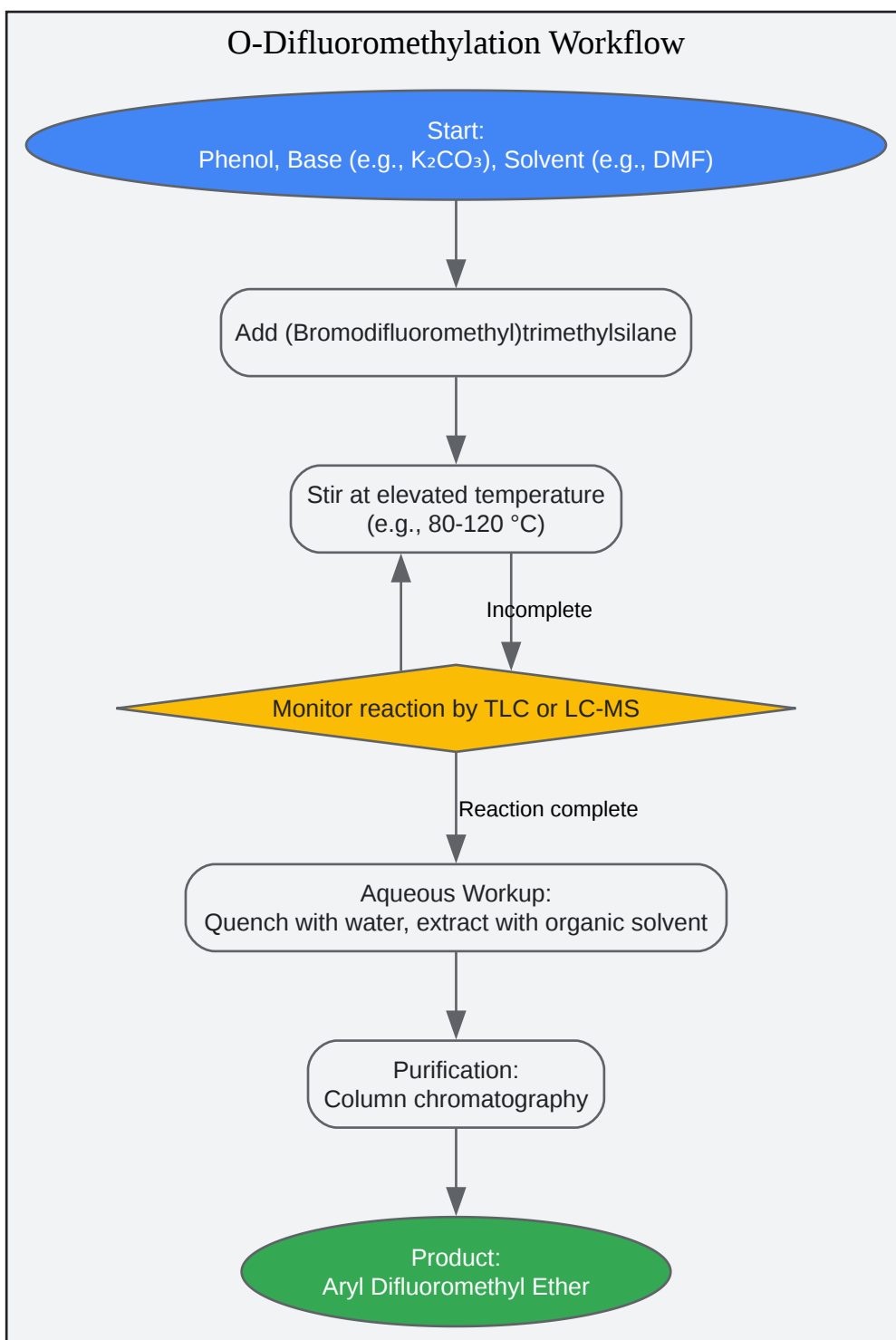
- Alkyne (0.5 mmol, 1.0 eq.)
- **(Bromodifluoromethyl)trimethylsilane** (152 mg, 0.75 mmol, 1.5 eq.)
- Tetrabutylammonium bromide (4.8 mg, 0.015 mmol, 0.03 eq.)
- Toluene (2.0 mL)

Procedure:

- To an oven-dried pressure tube under a nitrogen atmosphere, add the alkyne, **(bromodifluoromethyl)trimethylsilane**, tetrabutylammonium bromide, and toluene at room temperature.
- Seal the pressure tube and heat the reaction mixture at 110 °C for 2 hours.
- After cooling to room temperature, pour the reaction mixture into a saturated Na₂CO₃ solution (5 mL).
- Extract the aqueous layer with diethyl ether (2 x 15 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

While various reagents can be used, the following provides a general workflow adaptable for TMSCF₂Br with a suitable base.



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